4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrrolopyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolopyrimidines involves various methods. One such method involves the reaction of phenyl isothiocyanate with 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile in dry pyridine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a fused ring system incorporating a pyrrole ring and a pyrimidine ring . The compound also contains a fluorophenyl group and an isobutyl group attached to the pyrrolopyrimidine core.Scientific Research Applications
Enzyme Inhibition and Disease Treatment
The compound is recognized for its role as an inhibitor of human neutrophil elastase, showcasing its potential in treating diseases or conditions involving HNE activity. This includes the possibility of topical pulmonary applications through inhalation, providing a direct approach to combat respiratory diseases (Expert Opinion on Therapeutic Patents, 2009).
Molecular and Crystal Structure Analysis
Structural investigations of closely related compounds have revealed insights into their molecular configurations. For instance, studies have shown the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, with the planar phenyl ring displaying a twisted orientation relative to the pyrimidine-1,3-dione fragment (Zeitschrift für Naturforschung B, 2000). These findings are crucial for understanding the compound's interactions at the molecular level, paving the way for its application in various scientific fields.
Antitumor Potential
There's a growing body of evidence supporting the anticancer potential of pyrimidine derivatives, which has been a focal point in developing novel anticancer agents that interfere with tumor cell proliferation, survival, and metastatic formation. This research indicates a significant avenue for the compound's application in cancer treatment, emphasizing its role in inhibiting tumor cell growth and inducing cell cycle arrest and apoptosis (Chemistry & Biodiversity, 2011).
Material Science and Polymer Chemistry
The compound and its derivatives find applications in material science, particularly in the synthesis of polymers with specific properties. For example, studies have discussed the synthesis and characteristic properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, noting their solubility in organic solvents and strong fluorescence, which could be pivotal for applications in optoelectronics and photonics (Macromolecules, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The inhibition of CDK2 by this compound leads to significant anti-proliferative effects, particularly in cancer cells . This can result in the induction of apoptosis, or programmed cell death, in these cells .
properties
IUPAC Name |
4-(4-fluorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-3-5-11(17)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQTVAJABKEQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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